molecular formula C17H20Cl2N4OS2 B12380114 (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B12380114
M. Wt: 431.4 g/mol
InChI Key: KHRPDZUCNPWUNK-IINYFYTJSA-N
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Description

The compound (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a complex organic molecule that features a spirocyclic structure. This compound is characterized by the presence of a thiadiazole ring, a dichlorophenyl group, and an azaspirodecane moiety. The unique combination of these functional groups and structural elements makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the dichlorophenyl group, and the construction of the spirocyclic structure. Common reagents used in these reactions include sulfur, chlorinating agents, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the amine group can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H20Cl2N4OS2

Molecular Weight

431.4 g/mol

IUPAC Name

(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C17H20Cl2N4OS2/c1-10-14(20)17(9-24-10)5-7-23(8-6-17)15-21-22-16(26-15)25-12-4-2-3-11(18)13(12)19/h2-4,10,14H,5-9,20H2,1H3/t10-,14+/m0/s1

InChI Key

KHRPDZUCNPWUNK-IINYFYTJSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N

Origin of Product

United States

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